2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2S3/c18-10-1-3-11(4-2-10)22-15(24)14-12(5-7-25-14)20-17(22)27-9-13(23)21-16-19-6-8-26-16/h1-4,6,8H,5,7,9H2,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZBZVUYSLLPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available studies and data.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of fluorine and thiazole groups may enhance its pharmacological properties. The molecular formula is .
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For instance, studies have shown that similar compounds possess Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against pathogenic bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 12.5 | Fusarium oxysporum |
| Compound B | 25 | Escherichia coli |
| Compound C | 15.62 | Staphylococcus aureus |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. It has been reported that thieno[3,2-d]pyrimidine derivatives can inhibit key cancer cell proliferation pathways, specifically through the PI3K/Akt/mTOR signaling pathway . Studies suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxicity of related thieno[3,2-d]pyrimidine compounds on human tumor cell lines (e.g., HepG2), significant inhibition of cell growth was observed at concentrations ranging from 10 to 50 µM. The structure-activity relationship (SAR) indicated that modifications at the phenyl and thiazole positions could enhance activity .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit enzymes involved in nucleic acid synthesis and metabolic pathways critical for microbial survival and cancer cell proliferation.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
Structural Insights :
- The 4-fluorophenyl group in the target compound enhances binding affinity to hydrophobic enzyme pockets compared to non-halogenated analogues (e.g., CAS:686770-62-7) .
Structure-Activity Relationships (SAR)
- Thiazole vs. Benzothiazole : Substitution of thiazol-2-yl with 6-methylbenzo[d]thiazol-2-yl (CAS 687561-60-0) improves metabolic stability but may reduce solubility .
- Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group in the target compound provides optimal π-π stacking in kinase binding pockets, whereas 3,5-dimethoxyphenyl (Compound 19) enhances hydrogen bonding .
- Trifluoromethyl Groups : Analogues with trifluoromethyl substituents (e.g., G1-4) exhibit increased potency in enzyme inhibition assays, likely due to enhanced electronegativity .
Physicochemical Properties
- Solubility : Methoxy-substituted derivatives (e.g., Compound 19) show improved aqueous solubility compared to fluorinated or trifluoromethylated analogues .
- Stability: The target compound requires storage at 2–8°C, whereas non-fluorinated analogues (e.g., CAS:686770-62-7) may exhibit better room-temperature stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The compound’s thieno[3,2-d]pyrimidinone core can be synthesized via cyclocondensation of 4-fluorophenyl-substituted precursors with thiourea derivatives. A multi-step approach involving thiolation at the pyrimidine C2 position (using NaSH or Lawesson’s reagent) followed by coupling with thiazol-2-ylacetamide via a nucleophilic substitution or Mitsunobu reaction is suggested. Optimization should focus on solvent polarity (DMF or THF) and temperature (60–80°C) to enhance yield .
- Critical Considerations : Monitor for side reactions, such as over-oxidation of the thiol group or undesired ring-opening of the tetrahydrothieno-pyrimidinone scaffold.
Q. How should structural characterization be performed to confirm the compound’s identity?
- Analytical Techniques : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR (¹H/¹³C, DEPT-135) to confirm substituent positions. The 4-fluorophenyl group will show characteristic splitting patterns in ¹H NMR (e.g., para-substituted aromatic protons at δ 7.2–7.5 ppm), while the thiazole ring’s protons resonate as singlets near δ 7.8–8.0 ppm. X-ray crystallography (if crystals are obtainable) provides definitive proof of the thioether linkage and stereochemistry .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Screening Protocols : Test in vitro against kinase targets (e.g., EGFR, VEGFR) due to structural similarity to known pyrimidine-based inhibitors. Use fluorescence polarization assays or Western blotting for IC₅₀ determination. For antimicrobial activity, follow CLSI guidelines with Gram-positive/negative bacterial strains and fungal species (e.g., Candida albicans) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Design Strategy : Synthesize analogs with modifications to the 4-fluorophenyl group (e.g., electron-withdrawing/-donating substituents) and the thiazole moiety (e.g., methyl or bromo substitutions). Compare activity in kinase inhibition assays. Molecular docking (using AutoDock Vina or Schrödinger Suite) can predict binding interactions with target proteins, guiding rational design .
- Data Contradictions : If bioactivity varies unexpectedly, assess metabolic stability (e.g., CYP450 enzyme susceptibility) or solubility differences using HPLC logP measurements .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
- Troubleshooting : Re-evaluate docking parameters (e.g., protonation states, water molecule inclusion) if binding affinities do not align with assay results. Validate target engagement via cellular thermal shift assays (CETSA). For false negatives, check cell permeability using Caco-2 monolayer assays or PAMPA .
Q. How can the compound’s metabolic stability be improved without compromising potency?
- Approach : Introduce steric hindrance near metabolically labile sites (e.g., methyl groups on the thieno-pyrimidinone ring) or replace the thioether with a sulfone group. Assess stability in liver microsome assays (human/rat) and monitor metabolite formation via LC-MS/MS .
Q. What are the best practices for analyzing and mitigating off-target effects in cellular models?
- Experimental Design : Use kinome-wide profiling (e.g., KinomeScan) to identify off-target kinase interactions. For cytotoxicity, perform high-content screening (HCS) with apoptosis/necrosis markers (Annexin V/PI). Counter-screen against primary human cells to assess selectivity .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions during thiolation steps to prevent oxidation. Use argon/nitrogen atmospheres and freshly distilled solvents .
- Data Validation : Cross-reference NMR assignments with HMBC/HSQC experiments to avoid misassignment of overlapping signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
